molecular formula C27H29ClN2O5S B3552947 ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride CAS No. 88461-81-8

ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride

Cat. No.: B3552947
CAS No.: 88461-81-8
M. Wt: 529.0 g/mol
InChI Key: HEFLRNDVJVOIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate; hydrochloride is a synthetic indole derivative with a complex substitution pattern. Its structure features:

  • A 1-methylindole core substituted at the 2-position with a benzylamino-methyl group.
  • A 3-ethyl carboxylate ester.
  • A 5-(4-methylphenyl)sulfonyloxy (tosyloxy) group.
  • A hydrochloride salt, enhancing solubility and stability.

The benzylamino moiety may confer hydrogen-bonding capacity, while the ethyl carboxylate contributes to lipophilicity.

Properties

IUPAC Name

ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S.ClH/c1-4-33-27(30)26-23-16-21(34-35(31,32)22-13-10-19(2)11-14-22)12-15-24(23)29(3)25(26)18-28-17-20-8-6-5-7-9-20;/h5-16,28H,4,17-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFLRNDVJVOIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C)CNCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008160
Record name Ethyl 2-[(benzylamino)methyl]-1-methyl-5-[(4-methylbenzene-1-sulfonyl)oxy]-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88461-81-8
Record name Ethyl 2-[(benzylamino)methyl]-1-methyl-5-[(4-methylbenzene-1-sulfonyl)oxy]-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis. Once the indole core is prepared, it undergoes further functionalization to introduce the benzylamino, methyl, and sulfonyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related indole derivatives from , focusing on substituent effects, synthesis, and physicochemical properties.

Key Observations:

Substituent Effects: The tosyloxy group in the target compound contrasts with the fluoro and carboxamide groups in compounds. Tosyloxy is a stronger leaving group, implying higher reactivity in substitution reactions compared to fluoro or carboxamide .

Synthesis: Yields for compounds range from 10–37.5%, influenced by reaction time, temperature, and solvent (DMSO vs. DMF) .

Physical Properties :

  • compounds exhibit melting points of 233–250°C, typical for crystalline indole derivatives. The target’s hydrochloride salt may have a higher melting point due to ionic interactions.

Table 2: Spectroscopic Comparison

Compound Name Key IR Bands (cm⁻¹) Notable NMR Shifts (δ ppm)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 1666 (C=O), 1535 (N–H bend) 12.33 (NHCO), 8.0 (H-3 indole)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 1670 (C=O), 1582 (C=C aromatic) 12.1 (NHCO), 8.85 (H-3 indole), 2.46 (CH3)
Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate; hydrochloride Expected: 1360–1170 (S=O), ~3300 (N–H stretch) Predicted: ~4.3 (CH2CH3), 7.6–7.8 (tosyl aromatic)

Key Observations:

  • The target compound’s sulfonyloxy group would produce strong IR absorptions at 1360–1170 cm⁻¹ (S=O stretching), absent in compounds .
  • In NMR, the ethyl carboxylate’s CH2CH3 group (~1.3–4.3 ppm) and tosyl aromatic protons (~7.6–7.8 ppm) would distinguish it from the benzoylphenyl and carboxamide signals in compounds.

Research Implications

  • Reactivity : The tosyloxy group positions the target compound for further derivatization (e.g., nucleophilic displacement), unlike the stable carboxamide/fluoro groups in compounds.
  • Solubility : The hydrochloride salt may enhance aqueous solubility compared to neutral derivatives, critical for pharmacological applications.
  • Synthetic Challenges : Lower yields in compounds suggest that multi-step synthesis for the target compound would require optimization to improve efficiency.

Biological Activity

Structural Formula

The compound can be represented as follows:

  • IUPAC Name : Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate
  • Molecular Formula : C20H24N2O4S
  • CAS Number : 119175-48-3

Physical Properties

PropertyValue
Molecular Weight396.48 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents; limited solubility in water

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential inhibition of certain enzymes, similar to other compounds with sulfonamide and indole moieties.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds, indicating potential activities such as:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : The presence of the sulfonyl group is often associated with anti-inflammatory activity, making it a candidate for treating inflammatory conditions.
  • Antimicrobial Activity : Some derivatives exhibit notable antimicrobial effects, suggesting that this compound may also possess similar properties.

Case Studies

  • A study on structurally related indole derivatives demonstrated that modifications to the benzylamino group could enhance xanthine oxidase inhibitory activity, which is crucial in managing gout and hyperuricemia .
  • Research on sulfonamide derivatives highlighted their effectiveness against various bacterial strains, indicating a potential for developing new antibiotics .

In Vitro and In Vivo Studies

In vitro studies involving cell lines have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate might have anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Benzylamino Group : Modifications to this group can significantly alter the binding affinity to target proteins.
  • Sulfonyloxy Group : This moiety enhances solubility and may increase the overall bioavailability of the compound.
  • Indole Core : The indole structure is known for its diverse pharmacological properties, including neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.